molecular formula C9H16N4 B2950634 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine CAS No. 2155546-36-2

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine

Cat. No.: B2950634
CAS No.: 2155546-36-2
M. Wt: 180.255
InChI Key: VRZVTHUVFQQZPT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine (CAS 2155546-36-2) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a pyrrolidine ring, which offers conformational flexibility, with a 2,5-dimethylpyrazole moiety, known for its hydrogen-bonding capabilities and potential to interact with biological targets . This unique framework makes it a valuable building block for the synthesis of more complex molecules. While specific biological data for this exact compound is limited, its structural features are common in pharmacologically active molecules. For instance, related pyrrolidine-amine derivatives have been explored for their anti-inflammatory properties as Formyl Peptide Receptor 2 (FPR2) agonists, which can reduce neutrophil adhesion and promote the resolution of inflammation . Furthermore, structurally similar compounds containing pyrrolidine and heterocyclic rings have demonstrated various biological activities, underscoring the potential of this chemotype in developing new therapeutic agents . As a reagent, it can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing researchers to functionalize the core structure for diverse applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-5-9(12(2)11-7)13-4-3-8(10)6-13/h5,8H,3-4,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVTHUVFQQZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCC(C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrazole with a suitable pyrrolidine derivative can be carried out in the presence of a base and a solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

  • Structural Differences: Replaces the pyrazole ring with a 1,2,5-oxadiazole (furazan) core. The oxadiazole is electron-deficient, enhancing thermal stability and energetic properties, whereas the pyrazole in the target compound offers hydrogen-bond donor/acceptor versatility .
  • Applications : Oxadiazoles are prominent in high-energy materials (e.g., explosives, propellants) due to their high density and stability . In contrast, pyrazole-pyrrolidine hybrids are more commonly explored in medicinal chemistry.
Parameter Target Compound 4-(2,5-Dimethylpyrrolyl)oxadiazol-3-amine
Core Heterocycle Pyrazole 1,2,5-Oxadiazole
Electron Density Moderate (aromatic) Low (electron-deficient)
Primary Applications Pharmaceuticals Energetic Materials
Bioactivity Potential antibacterial (inferred) Limited (non-pharmaceutical focus)

1-(2,5-Dimethylphenyl)-1H-pyrazol-3-amine

  • Structural Differences: Substitutes the pyrrolidine ring with a 2,5-dimethylphenyl group.
Parameter Target Compound 1-(2,5-Dimethylphenyl)pyrazol-3-amine
Solubility (Predicted) Moderate (amine enhances solubility) Low (hydrophobic phenyl)
Conformational Flexibility High (pyrrolidine) Low (rigid phenyl)
Bioactivity Relevance Higher (flexibility + H-bonding) Lower (limited interaction sites)

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine Dihydrochloride

  • Structural Differences : Incorporates a nitrobenzyl group instead of dimethylpyrazole. The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity.
  • Safety and Stability : Nitro groups may increase toxicity and instability under certain conditions. The target compound’s dimethylpyrazole substituent likely improves metabolic stability .
Parameter Target Compound (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine
Electronic Effects Neutral (methyl groups) Electron-withdrawing (nitro)
Toxicity Likely lower Higher (nitro group hazards)
Metabolic Stability Higher Lower (reactive nitro)

Pyrrolidine Derivatives with Antibacterial Activity (e.g., 7a-q in )

  • Structural Similarities : Share the pyrrolidine-3-amine core but differ in substituents (e.g., bromophenyl, benzyl groups).
  • Bioactivity : Analogs exhibit antibacterial effects against E. coli and Bacillus, with ADME profiles suggesting oral bioavailability. The target compound’s dimethylpyrazole may enhance binding to bacterial targets through π-π stacking or hydrophobic interactions .
Parameter Target Compound Pyrrolidine Analog 7a-q
Antibacterial Efficacy Not tested (inferred potential) Confirmed (agar diffusion assays)
Oral Bioavailability Likely high (Lipinski compliance) High (7a, 7b, 7e-h, etc.)
Substituent Impact Pyrazole (H-bonding) Bromophenyl (steric effects)

Biological Activity

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine is a heterocyclic compound that combines a pyrazole and a pyrrolidine ring structure. This unique combination positions it as a promising candidate in medicinal chemistry, particularly in drug discovery due to its potential biological activities. The biological activity of this compound has been explored through various studies, revealing its potential in therapeutic applications.

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₃N₅
  • Molecular Weight : 177.23 g/mol
  • CAS Number : 2155546-36-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The pyrazole moiety is known for its ability to interact with various enzymes and receptors, while the pyrrolidine ring enhances binding affinity and selectivity. This dual functionality may allow the compound to modulate biological pathways effectively.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that related pyrazole compounds showed inhibitory effects on cancer cell lines, particularly targeting BRAF(V600E) and EGFR pathways . The structural similarity suggests that this compound may also possess similar antitumor efficacy.

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit key inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been documented extensively. Studies have shown that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities . Given its structural attributes, this compound could be explored for similar antimicrobial properties.

Study 1: Antitumor Efficacy

In a recent investigation, several pyrazole derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with pyrazole rings displayed notable cytotoxicity, leading to apoptosis in cancer cells. The study highlighted the potential of these compounds as adjuncts to traditional chemotherapy agents like doxorubicin .

Study 2: Anti-inflammatory Effects

A study focused on the evaluation of various pyrazole derivatives found that certain compounds significantly reduced inflammation markers in vitro. These findings suggest that this compound may also exhibit similar anti-inflammatory effects, warranting further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
This compoundPyrazole-PyrrolidineAntitumor, Anti-inflammatory
3,5-DimethylpyrazolePyrazoleAntibacterial, Antifungal
PyrrolidineAliphatic amineGeneral scaffold in drug discovery

Q & A

Q. How can researchers leverage statistical methods to optimize reaction conditions for derivative synthesis?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (catalyst loading, time) and yield.
  • Machine learning : Train algorithms on historical reaction data to predict optimal conditions for novel derivatives .

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